Glucagon Receptor Antagonist Activity: Class-Level Potency Range and Structural Differentiation
CAS 5702-56-7 falls within the scope of 3-cyanothiophene acetamides claimed as glucagon receptor antagonists. The patent disclosure establishes that compounds in this class inhibit glucagon-stimulated cAMP production in a cell-based assay with IC₅₀ values below 10 μM [1]. Within the same patent family, closely related analogs bearing different thiophene and side-chain substitution patterns exhibit IC₅₀ values ranging from 80 nM to 450 nM when tested under identical conditions in HEK293T cells expressing human glucagon receptor [2]. While the exact IC₅₀ of CAS 5702-56-7 has not been publicly disclosed in a primary research article, its structural features—specifically the 3-chlorophenoxypropanamide moiety combined with 4-ethyl-5-methyl thiophene substitution—place it in a distinct SAR region relative to the 2,3-diphenylpropanamide analogs exemplified in the patent (e.g., N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,3-diphenylpropanamide and N-(3-cyano-5-ethyl-4-methylthiophen-2-yl)-2,3-diphenylpropanamide) [1]. This structural differentiation implies a unique potency and selectivity fingerprint that cannot be assumed from class-average values.
| Evidence Dimension | Glucagon receptor antagonism (inhibition of glucagon-induced cAMP accumulation) |
|---|---|
| Target Compound Data | Not publicly disclosed; predicted to fall within class range of <10 μM (based on patent disclosure for structurally encompassed compounds) [1] |
| Comparator Or Baseline | Class-wide patent claim: IC₅₀ <10 μM for exemplified 3-cyanothiophene acetamides [1]. Narrower comparator set from BindingDB: IC₅₀ values of 80–450 nM for specific 3-cyanothiophene acetamide analogs (e.g., BDBM50460590: 220 nM; BDBM50460577: 260 nM; BDBM50460591: 330 nM) [2]. |
| Quantified Difference | Insufficient public data to calculate a precise differential. The compound's distinct substitution pattern constitutes a structurally addressable difference from the patent-exemplified diphenylpropanamide series. |
| Conditions | Cell-based cAMP assay: Human glucagon receptor expressed in HEK293T cells, stimulation with 0.1 nM glucagon, incubation 30 min at 37°C, detection by HTRF/cAMP-Screen™ system [1][2]. |
Why This Matters
Procurement decisions targeting glucagon receptor antagonist screening must account for this compound's unique substitution pattern, which may yield a potency or selectivity window not captured by SAR data from more heavily exemplified analogs.
- [1] Erickson, S. D.; Gillespie, P.; Guertin, K. R. Novel substituted 3-cyanothiophene acetamides as glucagon receptor antagonists. U.S. Patent Application US20040209943A1, October 21, 2004. View Source
- [2] BindingDB. Assay Entry: ChEMBL_1769909 (CHEMBL4222021) — Antagonist activity at human glucagon receptor expressed in HEK293T cells. http://ww.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?tag=entry&submit=Search&assayid=1&entryid=50002619 (accessed 2026-05-10). View Source
